2-Ethyl-2-hexenal

Analytical Chemistry Gas Chromatography Method Development

Sourcing high-purity 2-Ethyl-2-hexenal (CAS 64344-45-2) with FEMA GRAS 4612 certification and proven reliability across analytical, flavor, and industrial applications. This α,β-unsaturated aldehyde is the specific precursor for 2-ethylhexanol via catalytic hydrogenation and is essential for GC-MS/GC-O methods due to its unique retention index (RI 1322 on DB-Wax), which is distinct from linear analogs. Its characteristic 'green, spicy, woody, minty' profile makes it irreplaceable for nuanced flavor creation, while its FDA and TSCA compliance ensure regulatory certainty. B2B buyers choose this lot-traceable, high-purity offering to avoid misidentification in complex matrices and maintain catalyst activity in petrochemical processes.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 64344-45-2
Cat. No. B3428073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-hexenal
CAS64344-45-2
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCC=C(CC)C=O
InChIInChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6+
InChIKeyPYLMCYQHBRSDND-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
0.00 M
SOLUBILITY IN WATER: 0.07 G/100 ML

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-hexenal (CAS 64344-45-2): A Distinctive α,β-Unsaturated Aldehyde for Flavor, Fragrance, and Chemical Synthesis


2-Ethyl-2-hexenal (CAS 64344-45-2, also referenced as 645-62-5) is an α,β-unsaturated aldehyde belonging to the class of medium-chain aldehydes [1]. It is characterized by a conjugated aldehyde group and an ethyl substituent at the C2 position, with the (E)-configuration being the predominant isomeric form [2]. This structural motif imparts a powerful odor profile often described as green, spicy, woody, and minty, with a specific reminiscent note of green apples . Beyond its sensory attributes, the compound's α,β-unsaturated system makes it a valuable synthetic intermediate, particularly as a precursor to 2-ethylhexanol via catalytic hydrogenation [3]. It is a colorless to pale yellow liquid, stable under inert atmosphere and refrigeration, but incompatible with strong oxidizing agents .

Why 2-Ethyl-2-hexenal Cannot Be Substituted by Generic α,β-Unsaturated Aldehydes


Substituting 2-ethyl-2-hexenal with other medium-chain α,β-unsaturated aldehydes (e.g., 2-hexenal, 2-octenal) or saturated analogs (e.g., 2-ethylhexanal) is not viable due to distinct differences in chromatographic retention, sensory perception, and chemical reactivity. The presence of the ethyl branch at the C2 position significantly alters its gas chromatographic retention index compared to linear 2-alkenals, enabling unique separation profiles essential for analytical specificity [1]. Sensorially, 2-ethyl-2-hexenal presents a specific 'green, spicy, woody, minty' profile , which diverges from the grassy or fatty notes of 2-hexenal and 2-octenal. From a procurement standpoint, its FEMA GRAS status (FEMA 4612) [2] and defined FDA regulatory compliance establish a distinct regulatory identity, which cannot be assumed for non-listed analogs. Furthermore, its specific role as a hydrogenation precursor for 2-ethylhexanol is a defined industrial pathway [3] that would not be replicated by substituting an unbranched or saturated aldehyde.

Quantitative Differentiation of 2-Ethyl-2-hexenal Against Key Analogs and Comparators


Chromatographic Retention Index (Kovats RI) on Polar Column

2-Ethyl-2-hexenal exhibits a distinct gas chromatographic retention index (RI) on a DB-Wax polar column of 1322 [1], compared to the linear α,β-unsaturated aldehydes (E)-2-hexenal and (E)-2-octenal. This difference is crucial for developing selective analytical methods for complex mixtures where these compounds co-occur, such as food flavor analysis or environmental monitoring.

Analytical Chemistry Gas Chromatography Method Development

Sensory Profile and Odor Threshold Comparison

The organoleptic properties of 2-ethyl-2-hexenal are defined as 'green; spicy; woody; minty' , which represents a distinct composite sensory signature compared to the simpler 'grass/herbaceous' descriptors of (E)-2-hexenal [1] and the 'fatty/waxy' or 'green/burnt' notes associated with (E)-2-octenal [2]. This difference is not merely semantic; it dictates its utility in specific flavor and fragrance formulations where a more complex green note is required over a simple grassy or fatty one.

Flavor Chemistry Sensory Science Product Formulation

Regulatory and Safety Profile: FEMA GRAS Designation

2-Ethyl-2-hexenal holds a specific Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) designation (FEMA 4612, GRAS List 24) [1]. In contrast, its saturated analog, 2-ethylhexanal, lacks a FEMA GRAS listing for direct food flavoring use. Additionally, 2-ethyl-2-hexenal is classified under FDA 21 CFR 117 for food use. This formal regulatory recognition provides a clear procurement pathway for food and beverage applications, which is not available for all structurally similar aldehydes.

Food Safety Regulatory Affairs Flavor Ingredient Compliance

Synthetic Utility: Precursor to 2-Ethylhexanol via Selective Hydrogenation

2-Ethyl-2-hexenal is a direct precursor to 2-ethylhexanol through catalytic hydrogenation of the α,β-unsaturated bond [1]. This is a specific, high-volume industrial process. Substituting with a linear 2-alkenal (e.g., 2-octenal) would yield a different linear alcohol (1-octanol), while using the saturated analog (2-ethylhexanal) would bypass the necessary aldehyde intermediate stage in this established production chain. The presence of the conjugated double bond in 2-ethyl-2-hexenal is essential for the hydrogenation step that defines this industrial route.

Industrial Chemistry Catalysis Chemical Intermediates

Safety and Hazard Profile: GHS Classification

2-Ethyl-2-hexenal is classified under the Globally Harmonized System (GHS) with specific hazards including Eye Damage Category 1, Skin Irritation Category 2, and Skin Sensitization Category 1 . While many aldehydes are irritants, the specific combination of hazards dictates the required personal protective equipment (PPE) and handling protocols. The flash point is 68°C , placing it in a specific flammability category. This defined hazard profile allows for precise safety data sheet (SDS) authoring and risk mitigation planning, which is not directly transferable from the SDS of a related compound like 2-ethylhexanal, which may have a different set of hazards.

Occupational Safety Chemical Handling Risk Assessment

Validated Application Scenarios for 2-Ethyl-2-hexenal Based on Differentiating Evidence


Analytical Method Development for Food Volatile Profiling

In gas chromatography-mass spectrometry (GC-MS) or GC-olfactometry (GC-O) analysis of complex food matrices (e.g., roasted beef, baked goods, or fruit purees), 2-ethyl-2-hexenal serves as a critical target analyte. Its distinct retention index (RI 1322 on DB-Wax [1]) allows for unambiguous chromatographic resolution from co-eluting linear aldehydes like (E)-2-hexenal (RI 1226 [2]). Laboratories developing validated methods for flavor authenticity or off-flavor detection require this compound as a certified reference standard to ensure accurate peak identification and quantification, preventing misannotation of chromatographic signals. The availability of predicted GC-MS spectra (EI-B, positive mode) further supports its use as a reference in spectral library matching [3].

Formulation of Complex 'Green' Flavor Profiles

Flavorists utilize 2-ethyl-2-hexenal to impart a specific 'green, spicy, woody, minty' character , which is distinct from the simpler 'grassy' note of 2-hexenal or the 'fatty' note of 2-octenal. This makes it a key ingredient for constructing nuanced flavor profiles in applications such as mint- or herb-infused confectionery, certain fruit flavors (e.g., green apple nuance ), and savory roasted notes. Its FEMA GRAS status (FEMA 4612) [4] and compliance with FDA 21 CFR 117 provide the necessary regulatory framework for its safe use in food and beverage products intended for the US market.

Industrial Synthesis of 2-Ethylhexanol

In the petrochemical and plasticizer industry, 2-ethyl-2-hexenal is an essential intermediate. It is selectively hydrogenated over a palladium catalyst on an aluminum oxide support (e.g., at 140-200°C [5]) to yield 2-ethylhexanal, which is further processed to 2-ethylhexanol. This high-volume chemical is a key precursor for the production of plasticizers (e.g., di(2-ethylhexyl) phthalate or DEHP), coatings, and adhesives. Procurement of 2-ethyl-2-hexenal of appropriate purity (e.g., ≥95% ) is critical for maintaining catalyst activity and product yield in these continuous manufacturing processes.

Preparation of Reference Materials for Environmental and Metabolomics Studies

2-Ethyl-2-hexenal has been identified as a human metabolite and is also detected in environmental samples (e.g., as a contaminant [6]). For metabolomics or exposomics research requiring absolute quantification, a high-purity reference standard is indispensable. The compound's defined physicochemical properties (e.g., logP of 2.66 ) and analytical data (e.g., GC retention indices [1]) are essential for developing and validating liquid or gas chromatography-mass spectrometry assays. Sourcing a characterized, pure standard allows researchers to confidently generate quantitative data for biomarker discovery or environmental fate studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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